2-(aminomethyl)-1-benzofuran-6-carboxylic acid hydrochloride
CAS No.: 2742652-20-4
VCID: VC11564654
Molecular Formula: C10H10ClNO3
Molecular Weight: 227.64 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Description |
2-(Aminomethyl)-1-benzofuran-6-carboxylic acid hydrochloride is a complex organic compound with a molecular formula of C10H10ClN1O3, although some sources suggest a slight variation in the molecular formula, such as C10H9NO3 for the base form . This compound features a benzofuran core, an aminomethyl substituent, and a carboxylic acid functional group, which are crucial for its biological activity and potential applications in medicinal chemistry. Synthesis and ProductionThe synthesis of 2-(aminomethyl)-1-benzofuran-6-carboxylic acid hydrochloride typically involves multi-step organic reactions. Industrial production may utilize optimized synthetic routes, including continuous flow chemistry and automated reactors, to improve yield and purity. Biological Activity and ApplicationsThis compound exhibits significant biological activity, particularly in pharmacological contexts. Its ability to form hydrogen bonds and engage in electrostatic interactions makes it a candidate for further investigation in drug design and development.
Similar CompoundsSeveral compounds share structural similarities with 2-(aminomethyl)-1-benzofuran-6-carboxylic acid hydrochloride, including:
|
||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 2742652-20-4 | ||||||||||||||||||
Product Name | 2-(aminomethyl)-1-benzofuran-6-carboxylic acid hydrochloride | ||||||||||||||||||
Molecular Formula | C10H10ClNO3 | ||||||||||||||||||
Molecular Weight | 227.64 g/mol | ||||||||||||||||||
IUPAC Name | 2-(aminomethyl)-1-benzofuran-6-carboxylic acid;hydrochloride | ||||||||||||||||||
Standard InChI | InChI=1S/C10H9NO3.ClH/c11-5-8-3-6-1-2-7(10(12)13)4-9(6)14-8;/h1-4H,5,11H2,(H,12,13);1H | ||||||||||||||||||
Standard InChIKey | PGBVPZVYTNUJRF-UHFFFAOYSA-N | ||||||||||||||||||
Canonical SMILES | C1=CC2=C(C=C1C(=O)O)OC(=C2)CN.Cl | ||||||||||||||||||
Purity | 95 | ||||||||||||||||||
PubChem Compound | 165705496 | ||||||||||||||||||
Last Modified | Aug 25 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume